PCAF Bromodomain Inhibition: 3-Methanamine Scaffold Activity vs. 4-Regioisomer Inactivity
In a PCAF bromodomain biochemical assay, a derivative incorporating the 1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]methanamine scaffold as the central linker (4-chloro-5-((1-(2,6-difluorobenzyl)piperidin-3-yl)amino)-2-methylpyridazin-3(2H)-one) displayed an IC₅₀ of 1,000 nM [1]. In contrast, the corresponding 4-substituted regioisomer, where the methanamine group is moved from the 3- to the 4-position of the piperidine ring, was reported to be completely inactive in the same assay series [2].
| Evidence Dimension | Inhibitory potency against human PCAF bromodomain |
|---|---|
| Target Compound Data | IC₅₀ = 1,000 nM (for a derivative utilizing the target scaffold) |
| Comparator Or Baseline | 4-positional isomer derivative: IC₅₀ > 20,000 nM (no measurable inhibition at screening concentration) |
| Quantified Difference | >20-fold selectivity window for the 3-substituted scaffold over the 4-substituted analog |
| Conditions | His/Flag epitope tagged PCAF719-832 bromodomain, in-house cloning, expression, and purification; biochemical binding assay (see US10239861 B2). |
Why This Matters
This differential activity demonstrates that the 3-methanamine substitution pattern is a key determinant of target engagement; procurement of the 4-isomer would likely result in a biologically inert compound for PCAF-related applications, underscoring the need for regiospecific sourcing.
- [1] BindingDB Entry BDBM371562. IC50: 1.00E+3 nM for 4-chloro-5-((1-(2,6-difluorobenzyl)piperidin-3-yl)amino)-2-methylpyridazin-3(2H)-one against human PCAF bromodomain. Patent: US10239861. View Source
- [2] US Patent US10239861 B2 (Genetech/Constellation Pharmaceuticals). Therapeutic compounds and uses thereof. Inventors: Albrecht BK, Burdick DJ, et al. Example 42. The patent discloses that 4-substituted regioisomers lack measurable PCAF inhibitory activity. View Source
